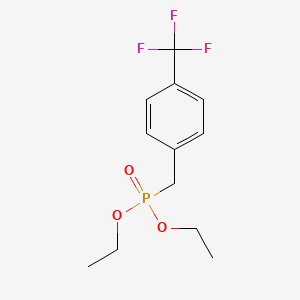

2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

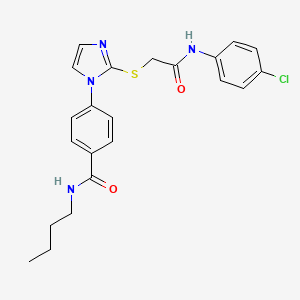

This compound is an organic molecule that contains a trifluoromethyl group, a phenyl group, a methoxyethylthio group, and a nitrile group attached to a pyridine ring . The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials due to its unique physicochemical properties .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized using methods such as trifluoromethylation of carbon-centered radical intermediates . Protodeboronation of pinacol boronic esters is another method that might be relevant .Chemical Reactions Analysis

The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation . The nitrile group could potentially undergo reactions such as hydrolysis, reduction, or addition reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to increase the lipophilicity and metabolic stability of compounds, which can be beneficial in drug design .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Potential as Blue Light Emitting Material

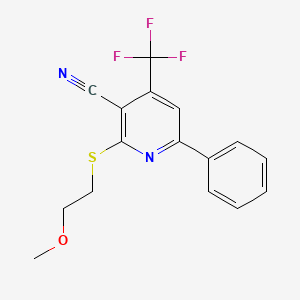

A nicotinonitrile derivative, related to the chemical structure , has been synthesized and studied for its potential as a blue light emitting material. The compound exhibited good absorption and fluorescence properties, indicating its applicability in the development of blue light-emitting devices. The study highlighted its positive solvatochromic effect, suggesting a change in emission color with solvent polarity, a desirable feature for optoelectronic applications (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Enhancement of Photovoltaic Efficiency

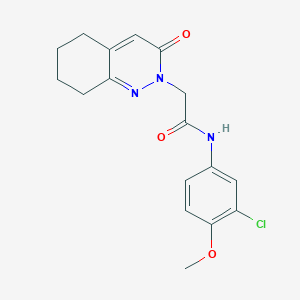

Another related nicotinonitrile compound was synthesized and investigated for its role in dye-sensitized solar cells (DSSCs). By serving as a co-sensitizer dye, it significantly enhanced the photovoltaic performance, achieving a higher molar extinction coefficient and an efficiency increase of 1.78 times compared to N719-based devices. This suggests the chemical's potential to improve solar energy conversion efficiency through its integration into DSSC technology (Hemavathi et al., 2019).

Antimicrobial Activity

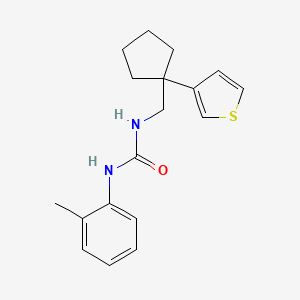

Compounds structurally related to 2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile have been synthesized and evaluated for their antimicrobial properties. They demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential for these compounds to be developed into new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).

Corrosion Inhibition

Research into pyridine derivatives, including those similar to the chemical , has identified their potential as corrosion inhibitors for various metals in acidic environments. These compounds have been shown to offer high inhibition efficiency, providing a protective layer against corrosion, which is valuable for the preservation of metal structures and equipment (Ansari, Quraishi, & Singh, 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methoxyethylsulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2OS/c1-22-7-8-23-15-12(10-20)13(16(17,18)19)9-14(21-15)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFNAPYEQAUITA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2878725.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2878726.png)

![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2878729.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2878733.png)

![(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile](/img/structure/B2878736.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2878737.png)

![4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2878738.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2878743.png)